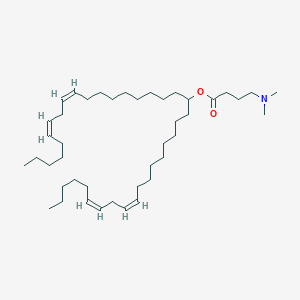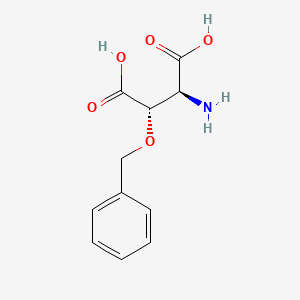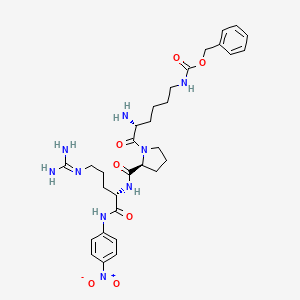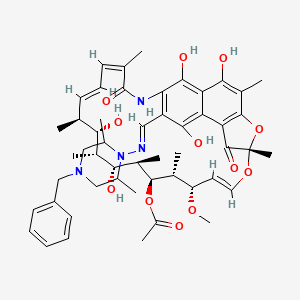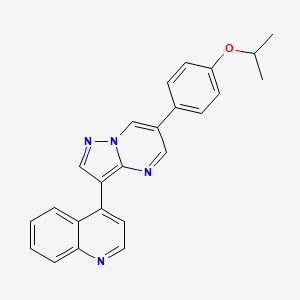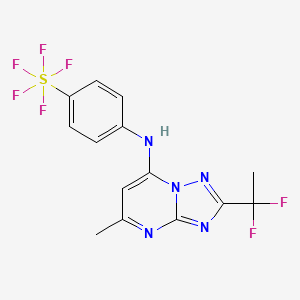
DSM265
Overview
Description
DSM265 is a triazolopyrimidine-based inhibitor of the pyrimidine biosynthetic enzyme dihydroorotate dehydrogenase. It is the first inhibitor of this enzyme to reach clinical development for the treatment of malaria. This compound is highly selective towards the dihydroorotate dehydrogenase of the malaria parasite Plasmodium, making it efficacious against both blood and liver stages of Plasmodium falciparum .
Mechanism of Action
Target of Action
DSM265 primarily targets the Plasmodium dihydroorotate dehydrogenase (DHODH) . DHODH is an essential enzyme in the malaria parasite, required for pyrimidine biosynthesis and the creation of parasite DNA and RNA . This compound is highly selective towards DHODH of the malaria parasite Plasmodium .
Mode of Action
This compound inhibits the DHODH enzyme, thereby disrupting the pyrimidine biosynthesis of the parasite . This inhibition leads to the death of the parasite, as it can no longer produce the necessary DNA and RNA for its survival and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pyrimidine biosynthesis pathway . By inhibiting the DHODH enzyme, this compound disrupts this pathway, preventing the parasite from producing the pyrimidines necessary for DNA and RNA synthesis .
Pharmacokinetics
This compound has favorable pharmacokinetic properties. It is predicted to provide therapeutic concentrations for more than 8 days after a single oral dose in the range of 200 to 400 mg . The mean this compound peak plasma concentration (Cmax) ranged between 1310 ng/mL and 34800 ng/mL and was reached in a median time (tmax) between 1.5 h and 4 h, with a mean elimination half-life between 86 h and 118 h .
Result of Action
A single dose of this compound typically clears blood stages of P. falciparum parasites within 48 hours . It is efficacious against both blood and liver stages of P. falciparum, and active against drug-resistant parasite isolates . The unbound EC50 for P. falciparum liver-stage large forms was similar to the unbound P. falciparum blood-stage EC50, suggesting that this compound will be effective for the elimination of both blood and liver replicative forms .
Biochemical Analysis
Biochemical Properties
DSM265 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is essential for the de novo synthesis of pyrimidines, which are necessary for DNA and RNA synthesis in the parasite. By inhibiting DHODH, this compound disrupts the pyrimidine biosynthesis pathway, leading to the death of the parasite . The compound interacts specifically with the DHODH enzyme, binding to its active site and preventing the oxidation of dihydroorotate to orotate .
Cellular Effects
This compound affects various types of cells, particularly those of the Plasmodium falciparum parasite. It influences cell function by inhibiting the synthesis of pyrimidines, which are vital for DNA replication and RNA transcription. This inhibition leads to a decrease in cell proliferation and ultimately results in cell death . Additionally, this compound impacts cell signaling pathways and gene expression by disrupting the normal function of DHODH, which is crucial for maintaining cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the DHODH enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of dihydroorotate to orotate, a key step in the pyrimidine biosynthesis pathway . By blocking this pathway, this compound effectively starves the parasite of the necessary components for DNA and RNA synthesis, leading to its death . The compound’s selective inhibition of DHODH ensures that it targets the parasite without affecting the host’s cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity against DHODH for extended periods . Degradation of this compound can occur under certain conditions, which may reduce its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged inhibition of parasite growth and replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits parasite growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant antimalarial activity . Careful dosage optimization is necessary to balance efficacy and safety in animal models .
Metabolic Pathways
This compound is involved in the pyrimidine biosynthesis pathway, specifically targeting the enzyme dihydroorotate dehydrogenase (DHODH) . By inhibiting DHODH, this compound disrupts the production of pyrimidines, leading to a decrease in nucleotide levels and affecting DNA and RNA synthesis . The compound’s interaction with DHODH also impacts metabolic flux, reducing the availability of pyrimidine nucleotides for cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization within cells is influenced by its chemical properties, allowing it to accumulate in areas where DHODH is active . This targeted distribution enhances its efficacy against the parasite .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where the DHODH enzyme is located . The compound’s activity is dependent on its ability to reach and bind to DHODH within the mitochondrial membrane . Post-translational modifications and targeting signals direct this compound to the mitochondria, ensuring its effective inhibition of the enzyme . This precise localization is crucial for its antimalarial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DSM265 involves multiple steps, starting with the preparation of the triazolopyrimidine core. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the triazolopyrimidine ring. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: DSM265 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products: The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may result in the formation of derivatives with different functional groups, while oxidation and reduction reactions may lead to changes in the oxidation state of the compound .
Scientific Research Applications
DSM265 has several scientific research applications, particularly in the field of malaria treatment. It has shown efficacy against both blood and liver stages of Plasmodium falciparum, including strains resistant to multiple first-line antimalarial drugs . This compound is also being studied for its potential use in combination therapies to enhance its efficacy and reduce the risk of resistance development .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to DSM265 include other dihydroorotate dehydrogenase inhibitors such as artefenomel and OZ439 .
Uniqueness: What sets this compound apart from other similar compounds is its high selectivity towards the dihydroorotate dehydrogenase of the malaria parasite, as well as its efficacy against both blood and liver stages of the parasite. Additionally, this compound has a favorable pharmacokinetic profile, allowing for single-dose treatment or once-weekly chemoprevention .
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZSVTOIBNSVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282041-94-4 | |
| Record name | DSM-265 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282041944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DSM-265 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12397 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl] [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DSM-265 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q42P4YI6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
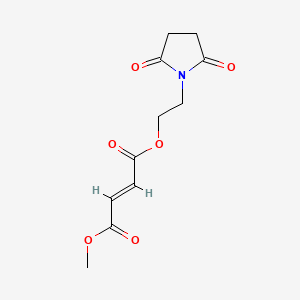

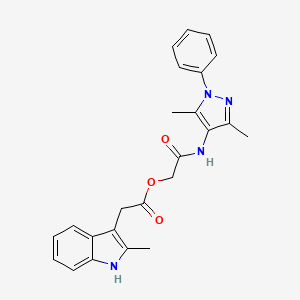
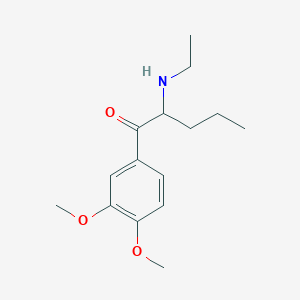
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
